molecular formula C17H14ClF3N6O B12416522 Trpc5-IN-2

Trpc5-IN-2

Cat. No.: B12416522
M. Wt: 410.8 g/mol
InChI Key: BFECTYCINFLEKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trpc5-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies for TRPC5 inhibitors often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Trpc5-IN-2 can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Trpc5-IN-2 exerts its effects by binding to specific sites on the TRPC5 channel, thereby stabilizing the channel in a nonconductive closed state. This prevents the influx of calcium ions into the cell, which in turn modulates various cellular processes. The molecular targets and pathways involved include the voltage sensor-like domain and the extracellular side of the TRPC5 channel .

Properties

Molecular Formula

C17H14ClF3N6O

Molecular Weight

410.8 g/mol

IUPAC Name

5-chloro-4-[1-[[2-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-1H-pyridazin-6-one

InChI

InChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28)

InChI Key

BFECTYCINFLEKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl

Origin of Product

United States

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